tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate is a complex organic compound with a unique structure that includes a fluorophenyl group, a carbamoyl group, and a hexahydropyrimidoazepin ring
Preparation Methods
The synthesis of tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate include:
- tert-Butyl (4R,6R)-6- [2- [2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester .
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) .
- Methyl 2-(4-(tert-butyl)phenyl)acetate .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
CAS No. |
724446-08-6 |
---|---|
Molecular Formula |
C23H29FN4O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N-methylcarbamate |
InChI |
InChI=1S/C23H29FN4O5/c1-23(2,3)33-22(32)27(4)16-7-5-6-12-28-19(16)26-17(18(29)21(28)31)20(30)25-13-14-8-10-15(24)11-9-14/h8-11,16,29H,5-7,12-13H2,1-4H3,(H,25,30) |
InChI Key |
WNBOAHUOHHUXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.